Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside
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Overview
Description
Glucopyranoside, 4-hydroxy-2-methoxyphenyl, beta-D-(8CI); 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside is a monosaccharide derivative. It consists of 2-methoxybenzene-1,4-diol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. This compound is isolated from Acacia mearnsii .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside involves the glycosylation of 2-methoxybenzene-1,4-diol with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid or a glycosyltransferase enzyme. The reaction is carried out in a solvent like dichloromethane or acetonitrile at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as the bark of Acacia mearnsii. The bark is processed to obtain a spray-dried aqueous extract, which is then purified to isolate the desired glucopyranoside .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated glucopyranosides.
Scientific Research Applications
4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex glucan oligosaccharides.
Biology: Exhibits ice recrystallization inhibitory activity, which is useful in cryopreservation.
Medicine: Potential therapeutic agent due to its antioxidant properties.
Industry: Used in the formulation of natural products and cosmetics.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside involves its interaction with molecular targets such as lipoxygenase (LOX). It inhibits the activity of LOX, thereby reducing the formation of pro-inflammatory leukotrienes. This action is mediated through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl beta-D-glucopyranoside: Similar structure but lacks the hydroxyl group at position 4.
2-Methoxyphenyl beta-D-glucopyranoside: Similar structure but lacks the hydroxyl group at position 4 and the methoxy group at position 2.
Uniqueness
4-Hydroxy-2-methoxyphenyl beta-D-glucopyranoside is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit ice recrystallization and lipoxygenase activity sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHRPZXRYZMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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